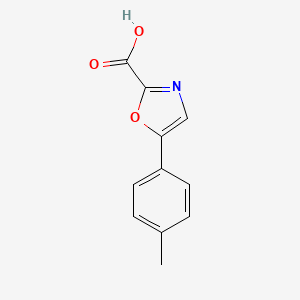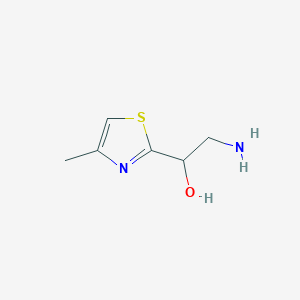![molecular formula C10H9ClN2O4 B11815498 N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide](/img/structure/B11815498.png)
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide is an organic compound with the molecular formula C10H10ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a nitroacetamide group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide typically involves the reaction of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-aminoacetophenone reacts with chloroacetyl chloride in the presence of pyridine to form N-[4-(2-chloroacetyl)phenyl]acetamide.
Step 2: The intermediate product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloroacetyl group can be reduced to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of N-[4-(2-hydroxyacetyl)phenyl]-2-nitroacetamide.
Reduction: Formation of N-[4-(2-chloroacetyl)phenyl]-2-aminoacetamide.
Substitution: Formation of N-[4-(2-substituted acetyl)phenyl]-2-nitroacetamide derivatives.
Aplicaciones Científicas De Investigación
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzyme systems, while its antiproliferative effects are linked to the disruption of cell division processes.
Comparación Con Compuestos Similares
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide can be compared with other similar compounds such as:
N-[4-(2-chloroacetyl)phenyl]acetamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-[4-(2-chloroacetyl)phenyl]-2-aminoacetamide: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
N-[4-(2-chloroacetyl)phenyl]benzamide: Has a benzamide group instead of a nitroacetamide group, affecting its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClN2O4 |
|---|---|
Peso molecular |
256.64 g/mol |
Nombre IUPAC |
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide |
InChI |
InChI=1S/C10H9ClN2O4/c11-5-9(14)7-1-3-8(4-2-7)12-10(15)6-13(16)17/h1-4H,5-6H2,(H,12,15) |
Clave InChI |
OYDGFMAPLJCDAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCl)NC(=O)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B11815418.png)


![rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11815436.png)

![2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone](/img/structure/B11815445.png)



![methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11815480.png)

![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)


